N-[4-({(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide
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Overview
Description
N-[4-({2-[(2-methoxy-1-naphthyl)methylene]hydrazino}carbonyl)phenyl]benzamide is a complex organic compound with the molecular formula C21H19N3O3. It is known for its unique structural features, which include a naphthyl group, a hydrazino group, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-[(2-methoxy-1-naphthyl)methylene]hydrazino}carbonyl)phenyl]benzamide typically involves the condensation of 2-methoxy-1-naphthaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-aminobenzamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-({2-[(2-methoxy-1-naphthyl)methylene]hydrazino}carbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides or hydrazones
Scientific Research Applications
N-[4-({2-[(2-methoxy-1-naphthyl)methylene]hydrazino}carbonyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-({2-[(2-methoxy-1-naphthyl)methylene]hydrazino}carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[4-({2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}carbonyl)phenyl]benzamide
- N-[4-({2-[(2-chloro-1-naphthyl)methylene]hydrazino}carbonyl)phenyl]benzamide
- N-[4-({2-[(2-methyl-1-naphthyl)methylene]hydrazino}carbonyl)phenyl]benzamide
Uniqueness
N-[4-({2-[(2-methoxy-1-naphthyl)methylene]hydrazino}carbonyl)phenyl]benzamide is unique due to the presence of the methoxy group on the naphthyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C26H21N3O3 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-benzamido-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C26H21N3O3/c1-32-24-16-13-18-7-5-6-10-22(18)23(24)17-27-29-26(31)20-11-14-21(15-12-20)28-25(30)19-8-3-2-4-9-19/h2-17H,1H3,(H,28,30)(H,29,31)/b27-17+ |
InChI Key |
KMQPTSAJKXAMHD-WPWMEQJKSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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